molecular formula C20H23Cl2N3O4S B244430 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

Cat. No.: B244430
M. Wt: 472.4 g/mol
InChI Key: OCPGLDAODZLGSO-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring, a phenyl group, and a dichlorophenoxy moiety, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with propionyl chloride to form 2-(2,4-dichlorophenoxy)propanoic acid. This intermediate is then reacted with 4-(methylsulfonyl)piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an insect repellent and herbicide.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-diabetic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act on potassium channels in insects, leading to paralysis and death. In medicinal applications, it may modulate receptor activity or enzyme function, contributing to its therapeutic effects .

Properties

Molecular Formula

C20H23Cl2N3O4S

Molecular Weight

472.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C20H23Cl2N3O4S/c1-14(29-19-8-3-15(21)13-18(19)22)20(26)23-16-4-6-17(7-5-16)24-9-11-25(12-10-24)30(2,27)28/h3-8,13-14H,9-12H2,1-2H3,(H,23,26)

InChI Key

OCPGLDAODZLGSO-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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